While the exact synthesis of methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not described in the provided abstracts, several related reactions offer insights into its possible preparation. One potential synthetic route could involve the reaction of a suitably substituted 1,2,4-triazole with an appropriately functionalized α,β-unsaturated carbonyl compound, similar to the synthesis of alkylated heterocycles described in abstract []. Another possibility could involve the functionalization of a pre-formed 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine core, potentially through a reaction with a methyl chloroformate reagent to introduce the methyl carboxylate group. Further investigations into synthetic methodologies specific to this compound are necessary.
Based on the structural information gleaned from the abstracts, particularly from abstract [] describing a similar compound, methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is expected to possess a nearly planar bicyclic triazolopyrimidine ring system. The two phenyl rings at the 5 and 7 positions might be oriented out of plane relative to the central heterocyclic core, influenced by steric interactions. The presence of the methyl carboxylate group at the 6 position could introduce additional conformational flexibility. Confirmation of the exact molecular structure would require techniques like X-ray crystallography or advanced NMR studies.
The abstracts offer clues about the potential chemical reactivity of methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. As seen in abstract [], 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines can undergo alkylation reactions with α,β-unsaturated carbonyl compounds. Additionally, abstract [] highlights their susceptibility to formylation using Vilsmeier-Haack conditions, although in some cases, this can lead to ring expansion and the formation of triazolo[5,1-b]quinazolines. The methyl carboxylate group itself can participate in a variety of reactions, including hydrolysis, amidation, and reduction, offering avenues for further derivatization.
While specific applications for methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are not directly mentioned, the abstracts highlight potential areas of interest. Abstract [] demonstrates the cytotoxic activity of related compounds against cancer cell lines, suggesting possible applications in medicinal chemistry as anticancer agents. The diverse reactivity of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, as seen in abstracts [] and [], makes them attractive scaffolds for drug discovery efforts or as building blocks for more complex molecular architectures.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9